4-Chloro-2-(morpholin-4-ylmethyl)aniline
Description
4-Chloro-2-(morpholin-4-ylmethyl)aniline is a substituted aniline derivative featuring a morpholine ring attached via a methylene group at the 2-position and a chlorine atom at the 4-position of the aromatic ring. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, confers electron-donating properties and enhances solubility in polar solvents.
Properties
Molecular Formula |
C11H15ClN2O |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
4-chloro-2-(morpholin-4-ylmethyl)aniline |
InChI |
InChI=1S/C11H15ClN2O/c12-10-1-2-11(13)9(7-10)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8,13H2 |
InChI Key |
QDTMYTWLXZZDKU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(C=CC(=C2)Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Physical Properties
The table below compares 4-Chloro-2-(morpholin-4-ylmethyl)aniline with structurally related aniline derivatives, highlighting key differences in substituents, molecular weight, and properties:
Key Observations:
- Electronic Effects: The morpholinylmethyl group in the target compound acts as an electron donor, contrasting with electron-withdrawing groups like trifluoromethyl (-CF₃) in 4-Chloro-2-(trifluoromethyl)aniline. This difference influences reactivity in electrophilic aromatic substitution and acid-base behavior .
- Solubility: Morpholine-containing derivatives (e.g., target compound, N-(5-Chloro-2-methoxybenzyl)-4-morpholinylaniline) exhibit improved solubility in polar solvents compared to non-polar substituents like methyl or trifluoromethyl .
- Biological Relevance: The morpholine ring is a common pharmacophore in antiviral and anticancer agents.
Spectroscopic and Crystallographic Data
- NMR Profiles : and provide ¹H/¹³C NMR data for analogs like 4-Chloro-2-(3,3-dimethylbut-1-yn-1-yl)aniline, showing characteristic aromatic and substituent signals. The target compound would display distinct shifts for the morpholine protons (δ ~2.5–3.5 ppm) and methylene bridge .
- Crystallography : Studies on N-(5-chlorosalicylidene)aniline () highlight planar aromatic systems and hydrogen-bonding motifs, which may differ in the target compound due to the bulky morpholine group .
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